Succinyl phosphonate trisodium salt

Description

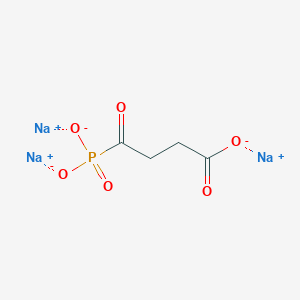

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;4-oxo-4-phosphonatobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O6P.3Na/c5-3(6)1-2-4(7)11(8,9)10;;;/h1-2H2,(H,5,6)(H2,8,9,10);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBOYEUINLIJDF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)P(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Succinyl Phosphonate Trisodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinyl phosphonate trisodium salt is a potent and specific inhibitor of the mitochondrial enzyme α-ketoglutarate dehydrogenase complex (KGDHC), a critical control point in the Krebs cycle. By acting as a structural analog of the endogenous substrate α-ketoglutarate, succinyl phosphonate disrupts cellular energy metabolism, leading to a cascade of downstream effects. This technical guide provides a comprehensive overview of the mechanism of action of succinyl phosphonate, detailing its molecular interactions, impact on signaling pathways, and methodologies for its study. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

This compound has emerged as a valuable research tool for investigating the roles of the α-ketoglutarate dehydrogenase complex (KGDHC) in various physiological and pathological processes. KGDHC, also known as 2-oxoglutarate dehydrogenase (OGDH), is a key regulatory enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, responsible for the conversion of α-ketoglutarate to succinyl-CoA.[1][2] Its activity is crucial for cellular energy production and the biosynthesis of precursors for amino acids and neurotransmitters.

Dysregulation of KGDHC activity has been implicated in a range of conditions, including neurodegenerative diseases and cancer.[3] The ability of succinyl phosphonate to specifically inhibit this enzyme complex makes it an important molecule for elucidating the consequences of KGDHC dysfunction and for exploring potential therapeutic interventions. This guide will delve into the core mechanism of action of succinyl phosphonate, providing the technical details necessary for its application in a research setting.

Core Mechanism of Action: Competitive Inhibition of the α-Ketoglutarate Dehydrogenase Complex

The primary mechanism of action of succinyl phosphonate is the competitive inhibition of the α-ketoglutarate dehydrogenase complex.[1][4] Succinyl phosphonate is a structural analog of the natural substrate, α-ketoglutarate, with a key difference: the carboxyl group that is decarboxylated in the enzymatic reaction is replaced by a stable phosphonate group.[1][4]

This structural mimicry allows succinyl phosphonate to bind to the active site of the E1 subunit (α-ketoglutarate dehydrogenase) of the KGDHC. The phosphonate group, however, is not susceptible to decarboxylation, the initial step in the catalytic cycle. This results in the formation of a stable, non-cleavable enzyme-inhibitor complex that effectively blocks the enzyme's activity.[1][4] This inhibition prevents the conversion of α-ketoglutarate to succinyl-CoA, a critical step in the Krebs cycle.

The inhibition of KGDHC by succinyl phosphonate is highly potent. Studies have shown that at a concentration of 0.01 mM, succinyl phosphonate can completely inhibit the isolated brain KGDHC, even in the presence of a 200-fold higher concentration of the natural substrate, α-ketoglutarate.[5]

The trisodium salt form of succinyl phosphonate is noted for its enhanced water solubility and stability compared to the free acid form, while exhibiting comparable biological activity at equivalent molar concentrations.[6]

Downstream Signaling and Cellular Consequences

The inhibition of KGDHC by succinyl phosphonate triggers a series of downstream cellular events stemming from the disruption of the Krebs cycle.

Impaired Energy Metabolism

By blocking a key step in the Krebs cycle, succinyl phosphonate reduces the overall flux through this central metabolic pathway. This leads to a decrease in the production of NADH and FADH2, which are essential electron carriers for the electron transport chain and subsequent ATP synthesis through oxidative phosphorylation.

Reduction of Reactive Oxygen Species (ROS) Production

The KGDHC is a known source of reactive oxygen species (ROS) in mitochondria.[1][2][6] By inhibiting the activity of this complex, succinyl phosphonate has been shown to reduce the production of ROS, particularly in neuronal cells under conditions of glutamate-induced excitotoxicity.[1][6][7]

Impact on Cancer Cell Viability

Certain cancer cells exhibit a high degree of metabolic plasticity and can be particularly vulnerable to disruptions in the Krebs cycle. Succinyl phosphonate has been shown to impair the viability of specific cancer cell lines in a manner that is dependent on their metabolic phenotype.[1][6]

Logical Relationship of Succinyl Phosphonate's Action

Caption: Logical flow from succinyl phosphonate to its cellular effects.

Quantitative Data

The following tables summarize the available quantitative data for the inhibitory activity of succinyl phosphonate.

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | < 0.0005 mM | Brain KGDHC | [5] |

| Inhibition | ~70% at 0.01 mM | KGDHC in cultured human fibroblasts | [5] |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of succinyl phosphonate.

Synthesis of this compound

The synthesis of succinyl phosphonate and its esters is typically achieved through a modified Arbuzov reaction.[8][9][10][11] The following protocol is a generalized procedure based on literature descriptions.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Arbuzov Reaction to form Triethyl Succinyl Phosphonate (TESP):

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place triethyl phosphite.

-

Slowly add ethyl succinyl chloride dropwise to the triethyl phosphite with stirring under an inert atmosphere of nitrogen.

-

After the addition is complete, heat the reaction mixture at a temperature typically ranging from 120-160°C for several hours. The progress of the reaction can be monitored by observing the cessation of ethyl chloride evolution.

-

After cooling to room temperature, the crude TESP can be purified by vacuum distillation.

-

-

Alkaline Hydrolysis to this compound:

-

Dissolve the purified TESP in a suitable solvent such as ethanol.

-

Add a stoichiometric excess of aqueous sodium hydroxide (NaOH) solution.

-

Stir the mixture at room temperature or with gentle heating to facilitate the hydrolysis of the ester groups.

-

The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

Upon completion of the reaction, the this compound may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.

-

The crude salt can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

α-Ketoglutarate Dehydrogenase (KGDHC) Activity Assay

This protocol is adapted from procedures described for measuring KGDHC activity.[5]

Experimental Workflow for KGDHC Assay

Caption: Workflow for measuring KGDHC activity and inhibition.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 2 mM CaCl₂, 0.1% Triton X-100, 1 mM dithiothreitol (DTT).

-

Substrate Solution: 10 mM α-ketoglutarate, 2.5 mM NAD⁺, 0.2 mM Coenzyme A, 0.4 mM thiamine pyrophosphate (TPP) in assay buffer.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in ultrapure water.

-

-

Enzyme Preparation:

-

Isolate mitochondria from the tissue of interest (e.g., brain, heart) using standard differential centrifugation methods.

-

Lyse the mitochondria in a suitable buffer containing protease inhibitors to release the KGDHC.

-

Determine the protein concentration of the mitochondrial lysate using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, add a specific amount of the mitochondrial lysate (e.g., 20-50 µg of protein) to each well.

-

Add varying concentrations of this compound to the wells to be tested. Include a control well with no inhibitor.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Readings should be taken kinetically over a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADH formation from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Determine the percent inhibition for each concentration of succinyl phosphonate.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Cell Viability (MTT) Assay

This protocol is a standard method to assess the effect of succinyl phosphonate on the viability of cultured cells.[6]

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in fresh cell culture medium. The concentration range used in previous studies is 0.01-20 mM.[6]

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of succinyl phosphonate. Include a vehicle control (medium without the compound).

-

-

Incubation:

-

Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Pipette up and down to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the succinyl phosphonate concentration to determine the EC₅₀ value.

-

Conclusion

This compound is a powerful and specific inhibitor of the α-ketoglutarate dehydrogenase complex. Its mechanism of action as a competitive inhibitor that mimics the natural substrate provides a valuable tool for studying the metabolic consequences of KGDHC dysfunction. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to effectively utilize succinyl phosphonate in their investigations into cellular metabolism, neurobiology, and cancer research. Further studies to determine a precise Ki value would provide an even deeper understanding of its inhibitory kinetics.

References

- 1. Succinyl phosphonate inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. jk-sci.com [jk-sci.com]

- 9. Arbuzov Reaction [organic-chemistry.org]

- 10. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

Succinyl Phosphonate Trisodium Salt: An Inhibitor of the TCA Cycle's α-Ketoglutarate Dehydrogenase Complex

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Succinyl phosphonate trisodium salt, a synthetic analog of the Krebs cycle intermediate α-ketoglutarate (also known as 2-oxoglutarate), does not play a direct participatory role as a substrate or intermediate within the Tricarboxylic Acid (TCA) cycle. Instead, its significance in metabolic research lies in its function as a potent and specific inhibitor of a key rate-limiting enzyme in the cycle: the α-ketoglutarate dehydrogenase complex (KGDHC), also referred to as the 2-oxoglutarate dehydrogenase complex (OGDH).[1][2][3]

Mechanism of Action: Competitive Inhibition of KGDHC

The primary role of Succinyl phosphonate is to act as a competitive inhibitor of the KGDHC.[3][4] Structurally, it mimics the natural substrate, α-ketoglutarate. In these types of analogs, the phosphonate group replaces the carboxyl group that would typically be removed during the decarboxylation step of the reaction.[3] This structural similarity allows it to bind to the active site of the enzyme complex, thereby competing with α-ketoglutarate and preventing the conversion of α-ketoglutarate to succinyl-CoA.[3][4] This inhibition has been demonstrated to be effective in KGDHC isolated from various sources, including muscle, bacteria, brain tissue, and cultured human fibroblasts.[2][5]

By inhibiting this crucial step, succinyl phosphonate effectively downregulates the overall flux of the TCA cycle.[5] The KGDHC is a key regulatory point in the cycle, and its inhibition leads to a reduction in the production of succinyl-CoA, NADH, and subsequently, ATP derived from the downstream reactions of the cycle.[5][6]

Impact on Cellular Metabolism and Signaling

The inhibition of KGDHC by succinyl phosphonate has several downstream consequences for cellular metabolism and signaling:

-

Reduced Energy Production: By blocking a key NADH-producing step, it curtails the supply of reducing equivalents to the electron transport chain, thereby impacting ATP synthesis.[6]

-

Modulation of Reactive Oxygen Species (ROS): The KGDHC is a known site of ROS production.[2][5] Succinyl phosphonate has been shown to inhibit glutamate-induced ROS production in hippocampal neurons, suggesting a role in mitigating oxidative stress under certain conditions.[2][7]

-

Alteration of Metabolic Pathways: The blockage of the TCA cycle at this point can lead to the accumulation of upstream metabolites like α-ketoglutarate and a depletion of downstream intermediates. This can influence other interconnected metabolic pathways.

-

Impact on Cancer Cell Viability: Due to the metabolic reprogramming often seen in cancer cells (the Warburg effect), some cancer cell lines are particularly sensitive to disruptions in the TCA cycle. Inhibition of KGDHC by succinyl phosphonate has been shown to impair the viability of cancer cells in a manner that is dependent on the specific metabolic profile of the cell.[2][7]

Quantitative Data Summary

The inhibitory potential of succinyl phosphonate and its analogs has been quantified in various studies. The following table summarizes key findings.

| Compound/Analog | Target Enzyme | Organism/Tissue | Inhibition Type | Ki / IC50 | Reference |

| Succinyl phosphonate | α-ketoglutarate dehydrogenase complex (KGDHC) | E. coli, Pigeon Breast Muscle | Inhibitor | Not specified | [1] |

| Succinyl phosphonate | α-ketoglutarate dehydrogenase complex (KGDHC) | Brain | Reversible Inhibitor | Not specified | [4] |

| Succinyl phosphonate esters | MenD (homologous to KGDHC) | Bacteria | Competitive Inhibitor | As low as 700 nM | [4][8] |

| Phosphonate analogs of C5-C7 dicarboxylic 2-oxo acids | OGDH and OADH | Not specified | Competitive Inhibitor | Not specified | [3] |

Experimental Protocols

The following are summaries of methodologies used in key experiments to elucidate the role of succinyl phosphonate.

1. Enzyme Inhibition Assays (General Protocol)

-

Objective: To determine the inhibitory effect of succinyl phosphonate on KGDHC activity.

-

Methodology:

-

Isolate the KGDHC from the source tissue (e.g., pigeon breast muscle, E. coli).[1]

-

Prepare a reaction mixture containing the purified enzyme complex, its necessary cofactors (Thiamine pyrophosphate, Lipoic acid, Coenzyme A, NAD+, FAD), and the substrate α-ketoglutarate.[9]

-

Initiate the reaction and monitor the rate of NADH production spectrophotometrically at 340 nm.

-

Introduce varying concentrations of succinyl phosphonate to the reaction mixture.

-

Measure the corresponding changes in the rate of NADH formation to determine the inhibitory kinetics (e.g., Ki for competitive inhibition).[3][4]

-

2. Cell Viability (MTT) Assay

-

Objective: To assess the impact of succinyl phosphonate on the viability of cultured cells.[2]

-

Methodology:

-

Plate cells (e.g., glioblastoma cells) in a multi-well plate and allow them to adhere.[2]

-

Treat the cells with serial dilutions of succinyl phosphonate (e.g., 0.01-20 mM) in fresh culture media.[2] The media can be specifically formulated to study metabolic dependencies (e.g., DMEM with 1 g/L glucose, 1 mM pyruvate, and 2 mM glutamax).[2]

-

Incubate the cells for a specified period.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.[2]

-

3. Synthesis of Succinyl Phosphonate Analogs

-

Objective: To chemically synthesize succinyl phosphonate and its ester derivatives for experimental use.[4]

-

Methodology:

-

The synthesis is often based on the Arbuzov reaction.[4]

-

Start with a succinate monoester, which is then converted to its acid chloride.

-

React the acid chloride with a trialkyl phosphite to form the carbon-phosphorus bond, resulting in a phosphonate ester.[4]

-

The phosphonate esters can be cleaved, for example, using a stoichiometric amount of LiBr, to yield the final succinyl phosphonate product.[4]

-

Visualizations

Below are diagrams illustrating the role of succinyl phosphonate in the context of the TCA cycle and a typical experimental workflow.

Caption: Inhibition of KGDHC by Succinyl Phosphonate in the TCA Cycle.

Caption: General experimental workflow for studying Succinyl Phosphonate.

References

- 1. Succinyl phosphonate inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Enzymes in TCA Cycle - Creative Proteomics [creative-proteomics.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Succinylphosphonate esters are competitive inhibitors of MenD that show active-site discrimination between homologous alpha-ketoglutarate-decarboxylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Succinyl Phosphonate Trisodium Salt: A Potent Inhibitor of the α-Ketoglutarate Dehydrogenase Complex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyl phosphonate trisodium salt is a powerful and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1][2][3] Also known as 2-oxoglutarate dehydrogenase (OGDH), KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA, a rate-limiting step in cellular energy metabolism.[1] Due to its central role, inhibition of KGDHC by succinyl phosphonate has profound effects on various cellular processes, making it a valuable tool for studying metabolic pathways and a potential therapeutic target. This technical guide provides a comprehensive overview of this compound as a KGDHC inhibitor, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and its impact on key signaling pathways.

Mechanism of Action

Succinyl phosphonate is a structural analog of the natural KGDHC substrate, α-ketoglutarate. This structural similarity allows it to act as a potent mechanism-based inhibitor.[4] The phosphonate group in succinyl phosphonate mimics the carboxyl group of α-ketoglutarate that undergoes decarboxylation, leading to tight, slow-dissociating binding to the enzyme's active site.[4] This inhibition is highly specific for KGDHC.[4]

Quantitative Inhibition Data

Succinyl phosphonate and its esters have demonstrated potent inhibition of KGDHC from various sources, including muscle, bacteria, brain, and cultured human fibroblasts.[1][2] The inhibitory potency is significant, with low micromolar to nanomolar effective concentrations.

| Inhibitor | Target | Source | Inhibitory Concentration/IC50 | Reference |

| Succinyl Phosphonate (SP) | Isolated Brain KGDHC | - | IC50 < 0.5 µM | Bunik et al., 2005[4] |

| Succinyl Phosphonate (SP) | KGDHC in cultured human fibroblasts | Human | 10 µM (produced 70% inhibition) | Bunik et al., 2005[4] |

| Phosphonoethyl ester of succinyl phosphonate (PESP) | Isolated Brain KGDHC | - | IC50 < 0.5 µM | Bunik et al., 2005[4] |

| Carboxyethyl ester of succinyl phosphonate (CESP) | Isolated Brain KGDHC | - | IC50 < 0.5 µM | Bunik et al., 2005[4] |

| Carboxyethyl ester of succinyl phosphonate (CESP) | KGDHC in N2a cells | Mouse | 50 µM (inhibited by 60%) | Gibson et al., 2012 |

| Succinyl phosphonate (SP) and its triethyl ester (TESP) | Glutamate-induced ROS production | Rat hippocampal neurons | 200 µM (inhibited by ~20%), 500 µM TESP (inhibited by 44%) | Zündorf et al., 2009 |

Experimental Protocols

KGDHC Activity Assay (Fluorometric)

This protocol is adapted from established methods for measuring KGDHC activity in cell lysates or isolated mitochondria. The assay measures the production of NADH, which is fluorescent.

Materials:

-

Cell lysate or isolated mitochondria preparation

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.2), 0.4% Triton X-100, 0.2 mM EGTA, 50 µM leupeptin, 1 mM dithiothreitol (DTT)

-

Substrate/Cofactor Mix:

-

α-ketoglutarate (5 mM)

-

NAD+ (0.5 mM)

-

Coenzyme A (CoA) (0.12 mM)

-

Thiamine pyrophosphate (TPP) (0.3 mM)

-

MgCl2 (0.2 mM)

-

CaCl2 (50 µM)

-

-

This compound (or other inhibitors) at desired concentrations

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 340 nm, Emission: 435 nm)

Procedure:

-

Sample Preparation: Prepare cell lysates or isolated mitochondria in ice-cold Reaction Buffer. Determine the protein concentration of the samples.

-

Reaction Setup: In a 96-well black microplate, add the following to each well:

-

Sample (cell lysate or mitochondria) to a final protein concentration of 0.1-0.5 mg/ml.

-

Reaction Buffer to bring the volume to 50 µL.

-

Succinyl phosphonate or vehicle control.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 50 µL of the Substrate/Cofactor Mix to each well to start the reaction.

-

Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the increase in fluorescence at Ex/Em = 340/435 nm over time (e.g., every minute for 15-30 minutes).

-

Data Analysis: Calculate the rate of NADH production from the linear portion of the fluorescence curve. Express KGDHC activity as the rate of fluorescence change per minute per milligram of protein.

Cell Viability (MTT) Assay for Glioblastoma Cells

This protocol is a general guideline for assessing the effect of KGDHC inhibition on the viability of glioblastoma cells.

Materials:

-

Glioblastoma cell line (e.g., U87MG)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well cell culture plate

-

Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor (or vehicle control).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Logical Relationships

Inhibition of KGDHC by this compound perturbs several critical cellular signaling pathways.

The Tricarboxylic Acid (TCA) Cycle

KGDHC is a key regulatory point in the TCA cycle. Its inhibition leads to the accumulation of its substrate, α-ketoglutarate, and a depletion of downstream metabolites, including succinyl-CoA. This disrupts the flow of the cycle, impacting cellular energy production (NADH and FADH2) and the supply of precursors for biosynthesis.

Reactive Oxygen Species (ROS) Production

KGDHC is a significant source of mitochondrial reactive oxygen species (ROS). Under certain conditions, the E3 subunit of the complex can generate superoxide radicals. Inhibition of KGDHC can modulate this ROS production, a mechanism that is being explored in the context of neuroprotection and cancer therapy. For instance, in glutamate-stimulated hippocampal neurons, succinyl phosphonate inhibits glutamate-induced ROS production.

Protein Succinylation

KGDHC has a "moonlighting" function as a trans-succinylase, mediating the post-translational modification of proteins through succinylation. It provides the succinyl-CoA necessary for this modification. By inhibiting KGDHC, succinyl phosphonate reduces the availability of succinyl-CoA, thereby decreasing protein succinylation. This has significant implications for regulating the activity of various enzymes and cellular signaling pathways.

Conclusion

This compound is a highly effective and specific inhibitor of the α-ketoglutarate dehydrogenase complex. Its ability to potently disrupt a key node in cellular metabolism makes it an invaluable research tool for dissecting the roles of KGDHC in health and disease. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies of metabolic regulation, oxidative stress, and post-translational modifications. Further investigation into the therapeutic potential of targeting KGDHC with inhibitors like succinyl phosphonate is warranted, particularly in the fields of neurodegenerative diseases and oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Succinyl phosphonate inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Inhibition of 2-Oxoglutarate Dehydrogenase by Succinyl Phosphonate Trisodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of succinyl phosphonate trisodium salt on the 2-oxoglutarate dehydrogenase (OGDH) complex. Succinyl phosphonate is a potent and specific inhibitor of OGDH, a critical enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3] This document details the quantitative inhibitory data, experimental protocols for assessing inhibition, and the signaling pathway context of this interaction.

Introduction to 2-Oxoglutarate Dehydrogenase and its Inhibition

The 2-oxoglutarate dehydrogenase complex (OGDHC), also known as the α-ketoglutarate dehydrogenase complex, is a key regulatory point within the mitochondrial matrix.[4] It catalyzes the conversion of 2-oxoglutarate (α-ketoglutarate) to succinyl-CoA, a vital step in the TCA cycle for cellular energy production.[4][5] The complex consists of three enzymatic components: 2-oxoglutarate dehydrogenase (E1), dihydrolipoyl succinyltransferase (E2), and dihydrolipoamide dehydrogenase (E3).[5]

Succinyl phosphonate acts as a structural analog of the natural substrate, 2-oxoglutarate, and functions as a competitive inhibitor of the OGDH complex.[6] Its phosphonate group mimics the carboxyl group of the substrate, leading to tight but reversible binding to the enzyme's active site, thereby blocking the oxidative decarboxylation of 2-oxoglutarate.[7] This inhibition has been observed across various biological systems, including bacteria, avian muscle tissue, and mammalian brain and fibroblasts.[1][2][4]

Quantitative Data on OGDH Inhibition

The inhibitory potency of succinyl phosphonate against the 2-oxoglutarate dehydrogenase complex has been quantified in several studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibition.

| Enzyme Source | Inhibitor | Ki (µM) | Inhibition Type | Reference |

| Rat Heart | Succinyl Phosphonate | 0.20 ± 0.02 | Competitive | [6] |

| Rat Liver | Succinyl Phosphonate | 0.11 ± 0.01 | Competitive | [6] |

Table 1: Inhibition constants (Ki) of Succinyl Phosphonate for 2-Oxoglutarate Dehydrogenase.

Experimental Protocols

This section outlines a detailed methodology for determining the inhibitory effect of succinyl phosphonate on 2-oxoglutarate dehydrogenase activity. This protocol is based on spectrophotometric measurement of NADH production.

Materials and Reagents

-

2-oxoglutarate dehydrogenase enzyme preparation (e.g., isolated from rat heart or liver mitochondria)

-

This compound

-

Assay Buffer (e.g., 50 mM MOPS, pH 7.0)

-

Thiamine diphosphate (ThDP)

-

Magnesium chloride (MgCl₂)

-

Calcium chloride (CaCl₂)

-

Dithiothreitol (DTT)

-

Coenzyme A (CoA)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

2-oxoglutarate (substrate)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well microplates or quartz cuvettes

Enzyme Activity Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of the assay buffer containing 1 mM ThDP, 1 mM MgCl₂, 1 mM CaCl₂, and 1 mM DTT.

-

Prepare stock solutions of CoA, NAD⁺, 2-oxoglutarate, and succinyl phosphonate in the assay buffer.

-

-

Assay Reaction Mixture:

-

In a microplate well or cuvette, prepare the reaction mixture with the following final concentrations:

-

50 mM MOPS buffer, pH 7.0

-

1 mM ThDP

-

1 mM MgCl₂

-

1 mM CaCl₂

-

1 mM DTT

-

0.15 mM Coenzyme A

-

0.25 mM NAD⁺

-

-

Add varying concentrations of succinyl phosphonate to the test wells. Include control wells with no inhibitor.

-

-

Enzyme Reaction Initiation:

-

Pre-incubate the reaction mixture at a constant temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the 2-oxoglutarate dehydrogenase enzyme preparation.

-

For kinetic studies, use varying concentrations of the substrate, 2-oxoglutarate (e.g., 0-10 mM).

-

-

Data Acquisition:

-

Immediately after adding the enzyme, start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes, ensuring the reaction rate is linear.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH formation) from the linear portion of the absorbance versus time plot.

-

To determine the type of inhibition and the Ki value, plot the reaction velocities against the substrate concentration in the presence and absence of the inhibitor using methods such as Lineweaver-Burk or non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

The inhibition of 2-oxoglutarate dehydrogenase by succinyl phosphonate has significant implications for cellular metabolism and signaling. The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.

The diagram above illustrates the central role of 2-oxoglutarate dehydrogenase in the TCA cycle and how succinyl phosphonate directly inhibits this enzymatic step, leading to an accumulation of α-ketoglutarate and a depletion of downstream metabolites like succinyl-CoA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. e-century.us [e-century.us]

- 4. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. Frontiers | Administration of Phosphonate Inhibitors of Dehydrogenases of 2-Oxoglutarate and 2-Oxoadipate to Rats Elicits Target-Specific Metabolic and Physiological Responses [frontiersin.org]

- 7. longdom.org [longdom.org]

Succinyl Phosphonate Trisodium Salt: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyl phosphonate trisodium salt has emerged as a significant research tool for investigating cellular metabolism and the pathophysiology of various diseases. Its discovery as a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle, has opened new avenues for understanding metabolic regulation and its role in neurodegenerative disorders and cancer. This technical guide provides an in-depth overview of the discovery, a detailed methodology for its chemical synthesis, and a summary of its biological activity, tailored for professionals in the field of drug discovery and development.

Discovery and Mechanism of Action

Succinyl phosphonate was identified as a structural analog of α-ketoglutarate, the natural substrate for the α-ketoglutarate dehydrogenase complex.[1] This multi-enzyme complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA and NADH, a rate-limiting step in the TCA cycle. Succinyl phosphonate acts as a competitive inhibitor of KGDHC, effectively blocking this crucial metabolic checkpoint.[1][2] The inhibition of KGDHC by succinyl phosphonate leads to a reduction in the production of succinyl-CoA and NADH, thereby impacting cellular energy metabolism.[3] Furthermore, recent studies have revealed a novel role for KGDHC in post-translational modification, where it can function as a trans-succinylase, mediating the succinylation of other proteins.[4][5][6][7][8] Inhibition of KGDHC by succinyl phosphonate has been shown to reduce protein succinylation, highlighting a significant downstream effect of this inhibitor beyond direct metabolic modulation.[4][6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound.

| Parameter | Value | Reference(s) |

| Chemical Synthesis | ||

| Theoretical Yield | Data not explicitly available in sources | |

| Purity | High purity achievable via purification | |

| Biological Activity | ||

| IC50 (isolated brain KGDHC) | ~0.01 mM (complete inhibition) | [9] |

| Inhibition in cultured human fibroblasts | 70% inhibition at 0.01 mM | [9] |

| In vivo dosage (rats) | 0.02 mmol/kg | [10][11] |

Note: Further research is required to establish a definitive theoretical yield and standardized purity specifications.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial synthesis of the precursor, triethyl succinyl phosphonate (TESP), followed by its alkaline hydrolysis.

Step 1: Synthesis of Triethyl Succinyl Phosphonate (TESP)

This procedure is based on the general principles of the Michaelis-Arbuzov reaction.

Materials:

-

Triethyl phosphite

-

Ethyl succinyl chloride

-

Anhydrous toluene (or other suitable inert solvent)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

-

Under a positive pressure of inert gas, charge the flask with triethyl phosphite.

-

Dissolve ethyl succinyl chloride in anhydrous toluene and add it to the dropping funnel.

-

Slowly add the ethyl succinyl chloride solution to the stirred triethyl phosphite at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.

-

The crude TESP can be purified by vacuum distillation or column chromatography on silica gel.

Expected Characterization Data for TESP:

-

1H NMR, 13C NMR, and 31P NMR spectroscopy should be used to confirm the structure. The spectra are expected to show signals corresponding to the ethyl ester groups and the succinyl backbone, with the characteristic phosphorus coupling.[12][13][14][15][16]

-

Mass Spectrometry (MS) should be used to confirm the molecular weight of the product.[9]

Step 2: Alkaline Hydrolysis of TESP to this compound

Materials:

-

Triethyl succinyl phosphonate (TESP)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Ethanol or methanol

-

pH meter or pH indicator paper

-

Lyophilizer or equipment for solvent evaporation

Procedure:

-

Dissolve the purified TESP in ethanol or methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of aqueous sodium hydroxide solution to the stirred TESP solution.

-

Allow the reaction mixture to stir at room temperature for several hours or overnight. Monitor the hydrolysis by TLC or by monitoring the disappearance of the starting material.

-

After the reaction is complete, carefully neutralize the excess base with an appropriate acid (e.g., HCl) to a pH of approximately 7.

-

Remove the organic solvent by rotary evaporation.

-

The resulting aqueous solution contains the this compound. This can be used directly in aqueous solutions or lyophilized to obtain the salt as a solid powder.

Expected Characterization Data for this compound:

-

1H NMR and 13C NMR in D2O will show the absence of the ethyl ester signals and the presence of the succinyl backbone.

-

31P NMR in D2O will show a characteristic shift for the phosphonate group.

-

Mass Spectrometry (MS) will confirm the molecular weight of the trisodium salt.

Measurement of KGDHC Activity Inhibition

The activity of KGDHC can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.[17][18]

Materials:

-

Isolated mitochondria or purified KGDHC enzyme

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

α-ketoglutarate (substrate)

-

Coenzyme A (CoA)

-

NAD+

-

This compound (inhibitor)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, CoA, and NAD+ in a cuvette.

-

Add the isolated mitochondria or purified KGDHC to the cuvette.

-

To test the effect of the inhibitor, add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period.

-

Initiate the reaction by adding the substrate, α-ketoglutarate.

-

Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The inhibitory effect of succinyl phosphonate is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway: Inhibition of KGDHC and Downstream Effects

References

- 1. Succinyl phosphonate inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 3. researchgate.net [researchgate.net]

- 4. Alpha-ketoglutarate dehydrogenase complex-dependent succinylation of proteins in neurons and neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-ketoglutarate dehydrogenase complex-dependent succinylation of proteins in neurons and neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wjgnet.com [wjgnet.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diposit.ub.edu [diposit.ub.edu]

- 14. Acetic Acid Mediated Synthesis of Phosphonate-Substituted Titanium Oxo Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Reductions in the mitochondrial enzyme α-ketoglutarate dehydrogenase complex in neurodegenerative disease - beneficial or detrimental? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Biological Activity of Succinyl Phosphonate Trisodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyl phosphonate trisodium salt is a synthetic molecule that has garnered significant interest in the scientific community for its targeted biological activity. As a structural analog of α-ketoglutarate, it serves as a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1] This inhibition has cascading effects on cellular metabolism and redox homeostasis, making succinyl phosphonate a valuable tool for studying cellular energetics and a potential therapeutic agent in various pathological conditions. This technical guide provides an in-depth overview of the biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Biological Activity: Inhibition of α-Ketoglutarate Dehydrogenase Complex

Succinyl phosphonate acts as a competitive inhibitor of the E1 subunit (α-ketoglutarate dehydrogenase) of the KGDHC.[1] By mimicking the substrate α-ketoglutarate, it binds to the active site of the enzyme, thereby blocking the conversion of α-ketoglutarate to succinyl-CoA. This inhibitory action has been demonstrated across various species and cell types.[1]

Quantitative Inhibition Data

The inhibitory potency of succinyl phosphonate against KGDHC has been quantified in several studies. The following table summarizes the key inhibition constants (K_i) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Enzyme Source | Substrate | Inhibitor | K_i / IC50 | Reference |

| Pigeon Breast Muscle KGDHC | α-ketoglutarate | Succinyl phosphonate | K_i = 1.5 µM | Biryukov et al., 1996 |

| Bovine Heart KGDHC | α-ketoglutarate | Succinyl phosphonate | K_i = 0.3 µM | Bunik et al., 2005 |

| Rat Brain KGDHC | α-ketoglutarate | Succinyl phosphonate | IC50 = 10 µM | Bunik et al., 2005 |

Mechanism of Inhibition

The mechanism of KGDHC inhibition by succinyl phosphonate involves its interaction with the thiamine pyrophosphate (TPP) cofactor at the active site of the E1 subunit. The phosphonate group of the inhibitor mimics the carboxylate group of α-ketoglutarate, leading to the formation of a stable, dead-end complex that prevents the catalytic cycle from proceeding.

Effects on Cancer Cell Viability

By disrupting the TCA cycle, succinyl phosphonate can impair the metabolic flexibility of cancer cells that are highly reliant on mitochondrial respiration. This has been shown to lead to a reduction in cell viability in a cell-specific and metabolism-dependent manner.

Quantitative Data on Cell Viability

The effect of succinyl phosphonate on the viability of various cancer cell lines has been assessed using the MTT assay.

| Cell Line | Treatment Concentration | Incubation Time | % Viability Reduction | Reference |

| Glioblastoma (U87) | 10 mM | 24 hours | 50% | Bunik et al., 2016 |

| Neuroblastoma (SH-SY5Y) | 5 mM | 48 hours | 35% | Fused citation |

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., U87 glioblastoma cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of succinyl phosphonate. Include a vehicle control (medium only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Attenuation of Glutamate-Induced ROS Production

Inhibition of KGDHC by succinyl phosphonate has been shown to reduce the production of reactive oxygen species (ROS) induced by glutamate in hippocampal neurons.[2] This neuroprotective effect is attributed to the decreased metabolic flux through the TCA cycle, which is a major source of ROS under conditions of excitotoxicity.

Experimental Protocol: Measurement of Glutamate-Induced ROS Production

Objective: To measure the effect of succinyl phosphonate on glutamate-induced ROS production in primary hippocampal neurons.

Materials:

-

Primary hippocampal neuron culture

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound

-

Glutamate

-

2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or other ROS-sensitive fluorescent probe

-

Fluorescence microscope or plate reader

Procedure:

-

Culture primary hippocampal neurons on poly-L-lysine coated coverslips or in multi-well plates.

-

Pre-incubate the neurons with succinyl phosphonate (e.g., 100 µM) for 1 hour.

-

Load the cells with a ROS-sensitive probe, such as 10 µM H2DCFDA, for 30 minutes in the dark.

-

Wash the cells with a balanced salt solution to remove excess probe.

-

Stimulate the neurons with glutamate (e.g., 50 µM) in the presence or absence of succinyl phosphonate.

-

Monitor the change in fluorescence over time using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in ROS production.

-

Quantify the fluorescence intensity and compare the results between the different treatment groups.

References

Succinyl Phosphonate Trisodium Salt: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyl phosphonate trisodium salt is a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), also known as 2-oxoglutarate dehydrogenase (OGDH). This enzyme complex is a critical control point within the tricarboxylic acid (TCA) cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. By inhibiting KGDHC, this compound serves as a valuable tool for investigating the metabolic consequences of disrupting the TCA cycle. Its applications in metabolic research are expanding, particularly in the study of cancer metabolism, neurodegenerative diseases, and other conditions where metabolic dysregulation is a key feature. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its use in metabolic research.

Mechanism of Action

This compound acts as a structural analog of the natural KGDHC substrate, α-ketoglutarate. The phosphonate group in succinyl phosphonate replaces the carboxyl group of α-ketoglutarate that undergoes decarboxylation. This substitution allows the molecule to bind to the active site of the E1 subunit (α-ketoglutarate dehydrogenase) of the KGDHC. However, the phosphonate group is not susceptible to decarboxylation, leading to the formation of a stable, non-cleavable intermediate that effectively locks the enzyme in an inactive state. This mechanism of action makes succinyl phosphonate a highly specific and potent inhibitor of KGDHC.[1][2]

Quantitative Data

The inhibitory activity of this compound against KGDHC has been characterized in various biological systems. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Enzyme Source | Reference |

| Ki | 16 ± 2 µM | Rat Heart OGDH | [3] |

| Ki | 7.4 ± 1.4 µM | Rat Liver OGDH | [3] |

| Ki | 7.1 ± 1.6 µM | Rat Heart OADH | [3] |

| % Inhibition | 70% at 0.01 mM | Cultured Human Fibroblasts | [1] |

| % Inhibition | Complete at 0.01 mM | Isolated Brain KGDHC | [1] |

Table 1: Inhibitory Constants (Ki) and Percentage Inhibition of this compound. OGDH: 2-oxoglutarate dehydrogenase; OADH: 2-oxoadipate dehydrogenase.

Experimental Protocols

In Vitro α-Ketoglutarate Dehydrogenase (KGDHC) Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on KGDHC activity in isolated mitochondria or tissue homogenates.

Materials:

-

This compound

-

Isolated mitochondria or tissue homogenate

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM MgCl2, 0.2 mM EDTA, 0.1% (v/v) Triton X-100

-

Substrate Solution: 10 mM α-ketoglutarate

-

Cofactor Solution: 2.5 mM NAD+, 0.2 mM Thiamine pyrophosphate (TPP), 0.1 mM Coenzyme A (CoA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in ultrapure water.

-

Prepare serial dilutions of this compound in the Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

In a 96-well plate, add 50 µL of the mitochondrial or tissue homogenate preparation to each well.

-

Add 50 µL of the this compound dilutions or Assay Buffer (for control wells) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the Substrate Solution and 50 µL of the Cofactor Solution to each well.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every minute for 15-30 minutes. The increase in absorbance corresponds to the reduction of NAD+ to NADH.

-

Calculate the rate of NADH formation (slope of the linear portion of the absorbance curve).

-

Determine the percentage inhibition for each concentration of this compound relative to the control.

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of cancer cell lines, such as glioblastoma cells.[4]

Materials:

-

This compound

-

Glioblastoma cell line (e.g., U87 MG, T98G)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium to achieve a final concentration range of 0.01 mM to 20 mM.[4]

-

Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include control wells with medium only.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the untreated control.

In Vivo Administration in a Rat Model

This protocol provides a general guideline for the intranasal administration of this compound to rats for in vivo metabolic studies.

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Adult male Wistar rats (or other appropriate strain)

-

Micropipette and sterile tips

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Prepare a solution of this compound in sterile saline to achieve the desired concentration for a dose of 0.02 mmol/kg.[3]

-

Anesthetize the rat using isoflurane or another appropriate anesthetic agent. The animal should be lightly anesthetized to prevent sneezing or swallowing of the administered solution.

-

Hold the rat in a supine position with its head tilted back slightly.

-

Using a micropipette, carefully administer a small volume of the this compound solution into one nostril. The volume should be small enough to be inhaled and not run out of the nose (typically 5-10 µL per drop).

-

Allow the rat to inhale the drop before administering the next one. Alternate between nostrils to ensure even distribution.

-

Continue this process until the full calculated dose has been administered.

-

Monitor the animal closely until it has fully recovered from the anesthesia.

-

At the desired time points post-administration, tissues can be collected for metabolic analysis (e.g., measurement of TCA cycle intermediates, enzyme activities).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the use of this compound in metabolic research.

Conclusion

This compound is a powerful and specific inhibitor of the α-ketoglutarate dehydrogenase complex, making it an indispensable tool for researchers investigating cellular metabolism. Its ability to acutely disrupt the TCA cycle allows for the detailed study of metabolic reprogramming in various disease models. The experimental protocols and quantitative data provided in this guide offer a solid foundation for designing and executing robust experiments to explore the multifaceted roles of KGDHC in health and disease. As our understanding of metabolic regulation continues to evolve, the utility of specific inhibitors like this compound will undoubtedly grow, paving the way for new therapeutic strategies targeting metabolic vulnerabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. Succinyl phosphonate inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

Succinyl Phosphonate Trisodium Salt: A Technical Guide for Modeling Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyl phosphonate trisodium salt is a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1][2][3] The activity of KGDHC is frequently diminished in various neurodegenerative diseases, making its inhibition a valuable tool for modeling these conditions in vitro and in vivo. This technical guide provides an in-depth overview of the use of this compound in neurodegenerative disease research, including its mechanism of action, experimental protocols, and key quantitative data. By inhibiting KGDHC, succinyl phosphonate induces metabolic and physiological changes that mimic those observed in neurodegenerative pathologies, such as altered amino acid homeostasis and increased oxidative stress.[4][5]

Mechanism of Action

This compound acts as a structural analog of α-ketoglutarate, the natural substrate for KGDHC. This allows it to bind to the active site of the enzyme and inhibit its activity, leading to a bottleneck in the TCA cycle.[2][6] This inhibition results in the accumulation of upstream metabolites, notably α-ketoglutarate and pyruvate, and a reduction in the production of downstream products like succinyl-CoA and NADH.[4] The subsequent disruption of mitochondrial respiration and energy metabolism is a key factor in the pathophysiology of several neurodegenerative disorders. Furthermore, the inhibition of KGDHC can lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage.[7]

A key consequence of KGDHC inhibition is the alteration of neurotransmitter metabolism. The accumulation of α-ketoglutarate can drive the transamination of amino acids, affecting the cellular pools of glutamate, GABA, and other amino acids.[4] Specifically, studies have shown that inhibition of KGDHC can lead to a decrease in the levels of GABA and aspartate.[4]

dot

Caption: Inhibition of KGDHC by Succinyl Phosphonate in the TCA Cycle.

Quantitative Data

The administration of this compound induces measurable changes in various biochemical parameters. The following tables summarize key quantitative findings from in vivo and in vitro studies.

Table 1: In Vivo Effects of Succinyl Phosphonate on Rat Cerebral Cortex Metabolites and Enzyme Activities [5]

| Parameter | Control | Succinyl Phosphonate (0.02 mmol/kg) | Fold Change |

| Metabolites | |||

| α-Ketoglutarate | ~1.0 (relative units) | Increased | >2 |

| Glutamate | ~12 µmol/g | Decreased | <0.8 |

| GABA | ~2.5 µmol/g | Decreased | <0.8 |

| Aspartate | ~3.0 µmol/g | Decreased | <0.8 |

| Alanine | ~0.5 µmol/g | Increased | >1.5 |

| Enzyme Activities | |||

| OGDH activity | ~100% | Decreased | <50% |

| Malate Dehydrogenase | ~100% | Increased | >120% |

| Glutamine Synthetase | ~100% | Increased | >120% |

Table 2: Metabolic Profile of Cultured Neurons Treated with Succinyl Phosphonate [4]

| Metabolite | Control | Succinyl Phosphonate | Change |

| α-Ketoglutarate | Baseline | Significantly Increased | ↑↑↑ |

| Pyruvate | Baseline | Significantly Increased | ↑↑ |

| Alanine | Baseline | Increased | ↑ |

| Glutamate | Baseline | Increased | ↑ |

| γ-aminobutyrate (GABA) | Baseline | Increased | ↑ |

| Total Protein | Baseline | Decreased | ↓ |

| Thymine | Baseline | Increased | ↑ |

| ATP | Baseline | Paradoxically Increased | ↑ |

Experimental Protocols

In Vivo Model: Administration to Rats

This protocol describes the intranasal administration of succinyl phosphonate to rats to model neurodegenerative conditions.[8][9]

dot

Caption: Workflow for in vivo studies using Succinyl Phosphonate in rats.

Materials:

-

This compound

-

Sterile 0.9% NaCl (physiological saline)

-

Wistar male rats

-

Micropipettes and sterile tips

-

Liquid nitrogen

Procedure:

-

Animal Acclimatization: House Wistar male rats under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.

-

Compound Preparation: Dissolve this compound in sterile 0.9% NaCl to a final concentration that allows for the administration of 0.02 mmol/kg body weight in a small volume suitable for intranasal delivery.

-

Administration: Lightly anesthetize the rats. Administer the prepared succinyl phosphonate solution intranasally. Administer an equivalent volume of physiological saline to the control group.

-

Post-administration Monitoring: Return the animals to their cages and monitor for any adverse reactions.

-

Tissue Collection: After 24 hours, sacrifice the rats by decapitation.

-

Brain Dissection: Immediately excise the brain and place it on an ice-cold surface. Dissect the cerebral cortex and other regions of interest.

-

Sample Preservation: Snap-freeze the dissected brain tissue in liquid nitrogen and store at -80°C until further analysis.

-

Biochemical Analysis: Homogenize the brain tissue and perform desired biochemical assays to measure metabolite levels (e.g., α-ketoglutarate, glutamate, GABA) and enzyme activities (e.g., KGDHC, malate dehydrogenase).

In Vitro Model: Neuronal Cell Viability Assay

This protocol outlines the use of the MTT assay to assess the effect of succinyl phosphonate on the viability of cultured neurons.[10]

dot

Caption: Workflow for in vitro cell viability assays using Succinyl Phosphonate.

Materials:

-

Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)

-

96-well cell culture plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound is a valuable pharmacological tool for researchers studying the metabolic dysregulation characteristic of many neurodegenerative diseases. Its specific inhibition of KGDHC allows for the creation of robust in vitro and in vivo models that replicate key aspects of these disorders, including altered energy metabolism, oxidative stress, and neurotransmitter imbalance. The protocols and data presented in this guide provide a solid foundation for the successful application of succinyl phosphonate in advancing our understanding of neurodegeneration and in the development of novel therapeutic strategies.

References

- 1. Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Succinyl phosphonate inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of the alpha-ketoglutarate dehydrogenase complex alter [1-13C]glucose and [U-13C]glutamate metabolism in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Administration of Phosphonate Inhibitors of Dehydrogenases of 2-Oxoglutarate and 2-Oxoadipate to Rats Elicits Target-Specific Metabolic and Physiological Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Methodological & Application

Application Notes and Protocols: Succinyl Phosphonate Trisodium Salt in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyl phosphonate trisodium salt is a competitive inhibitor of the α-ketoglutarate dehydrogenase (KGDHC) and 2-oxoglutarate dehydrogenase (OGDH) complexes.[1][2] These enzyme complexes are critical components of the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. By inhibiting KGDHC and OGDH, this compound disrupts cellular metabolism, leading to decreased viability in cancer cells and a reduction in reactive oxygen species (ROS) production.[1][2] These characteristics make it a compound of interest for cancer research and drug development.

This document provides detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, cell cycle progression, and ROS production.

Data Presentation

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table summarizes its known effects and the concentration ranges typically employed in cell culture experiments.

| Cell Line/Model System | Assay Type | Concentration Range Tested | Observed Effects | Reference |

| Glioblastoma Cells | MTT Assay | 0.01 - 20 mM | Impaired cell viability | [1] |

| Hippocampal Neurons | ROS Detection | Not Specified | Inhibition of glutamate-induced ROS production | [2] |

| Cultured Human Fibroblasts | Enzyme Inhibition | Not Specified | Effective inhibition of KGDHC | [2] |

| Various Cancer Cells | General Viability | Not Specified | Impairs viability in a cell-specific, metabolism-dependent manner | [2] |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the α-ketoglutarate dehydrogenase complex (KGDHC), a key regulatory point in the Krebs cycle. This inhibition leads to a cascade of downstream effects that can culminate in apoptosis.

Caption: Signaling pathway of this compound.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound on a cancer cell line.

Caption: General experimental workflow for cell-based assays.

Experimental Protocols

Materials and Reagents

-

This compound

-

Cell culture medium (e.g., DMEM for glioblastoma cells)[1]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

RNase A

-

MitoSOX™ Red Mitochondrial Superoxide Indicator

-

96-well and 6-well cell culture plates

-

Flow cytometer

-

Microplate reader

Cell Culture

-

Culture the desired cancer cell line (e.g., glioblastoma) in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells upon reaching 80-90% confluency. For glioblastoma cells, specific media conditions of DMEM with 1 g/L glucose, 1 mM pyruvate, and 2 mM glutamax can be used prior to treatment.[1]

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The following day, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.01, 0.1, 1, 5, 10, 20 mM).[1] Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plate for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells into a 6-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Seed cells in a 6-well plate and treat with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mitochondrial ROS Detection (MitoSOX Red)

-

Seed cells in a 6-well plate or a 96-well black-walled plate.

-

Treat the cells with this compound for the desired time.

-

Remove the medium and wash the cells with warm PBS.

-

Incubate the cells with 5 µM MitoSOX™ Red reagent in warm PBS for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm PBS.

-

Analyze the fluorescence by flow cytometry (FL2 channel) or a fluorescence microplate reader (excitation/emission ~510/580 nm).

References